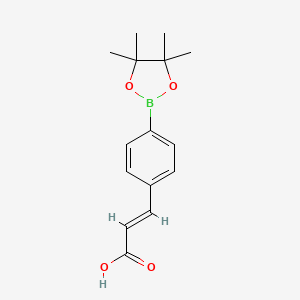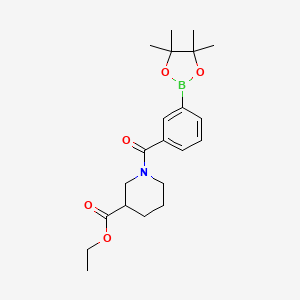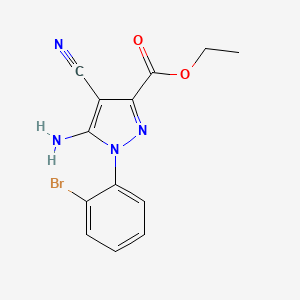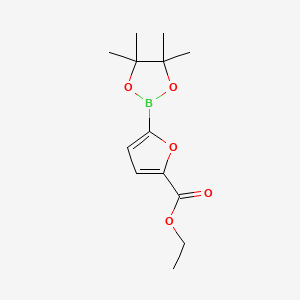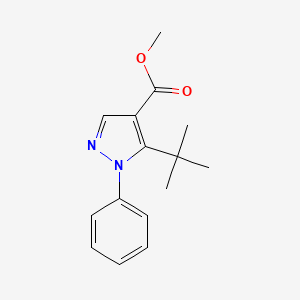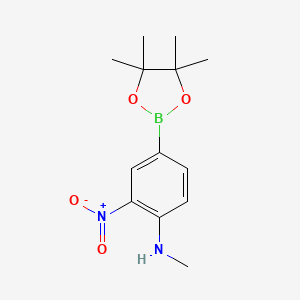
5-氨基-4-氰基-1-(3-甲氧基苯基)吡唑-3-羧酸乙酯
描述
Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered heterocyclic ring structure containing three carbon atoms and two adjacent nitrogen atoms . They are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazine with carbonyl compounds . For instance, 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile was prepared by the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux . The isolated solid was then treated with triethoxyorthoformate in acetic anhydride to afford the desired compound .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring structure with three carbon atoms and two adjacent nitrogen atoms . The exact molecular structure of Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate is not explicitly mentioned in the available literature.Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with dimedone catalyzed by tin (ii) chloride dehydrate, which acts as a Lewis acid, was reported to afford the corresponding pyrazoloquinolones via the nucleophilic attack of the exocyclic amino group on the carbonyl carbon of dimedone followed by cyclization of the formed imino form onto the cyano group and hydrolysis .科学研究应用
我已搜索了5-氨基-4-氰基-1-(3-甲氧基苯基)吡唑-3-羧酸乙酯在科学研究中的应用,并在此提供一个综合分析,重点关注几个独特的应用:
有机合成
该化合物可用作有机合成的试剂,尤其是在吡唑衍生物的形成中,吡唑衍生物在各种化学反应中很重要 .
药物化学
在药物化学中,它用作药物合成中的中间体,特别是针对中枢神经系统疾病和癌症的药物 .
生物学研究
未来方向
Pyrazole derivatives have been extensively studied for their broad spectrum of biological activities . They have attracted great interest in materials science owing to their photophysical properties . Therefore, the future directions for Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate could involve further exploration of its potential biological activities and applications in materials science.
作用机制
Target of Action
The primary targets of Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate are currently unknown. This compound is a specialty product for proteomics research
Mode of Action
It’s known that the compound is used in the synthetic preparation of 5-n,n-disubstituted 5-aminopyrazole-3-carboxylic acids . These acids are highly potent agonists of GPR109b , suggesting that Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate may interact with this receptor or related pathways.
Biochemical Pathways
As it’s used in the synthesis of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids , it may influence the pathways these acids are involved in
Result of Action
As a specialty product for proteomics research , it’s likely to have some influence on protein expression or function.
生化分析
Biochemical Properties
Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, modulating their enzymatic activity and thereby affecting protein degradation pathways . Additionally, Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate can bind to specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.
Cellular Effects
The effects of Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in gene expression profiles and metabolic fluxes . In certain cell types, Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate has been reported to induce apoptosis or promote cell proliferation, depending on the cellular context and concentration used.
Molecular Mechanism
At the molecular level, Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, leading to downstream effects on cellular processes . Additionally, Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or extreme pH, can lead to its degradation and reduced efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate can have sustained effects on cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as promoting tissue regeneration and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are subsequently excreted from the body. The metabolic flux and levels of specific metabolites can be influenced by the presence of Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes, facilitated by specific transporters, and can bind to intracellular proteins that influence its localization and accumulation. The distribution of Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate within tissues can vary, with higher concentrations observed in certain organs, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production.
属性
IUPAC Name |
ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-3-21-14(19)12-11(8-15)13(16)18(17-12)9-5-4-6-10(7-9)20-2/h4-7H,3,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPZWIYSOWNJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674867 | |
| Record name | Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-14-9 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-amino-4-cyano-1-(3-methoxyphenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




